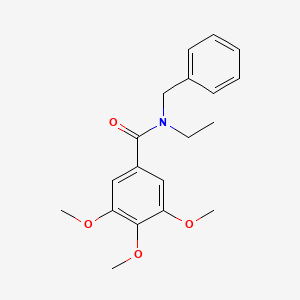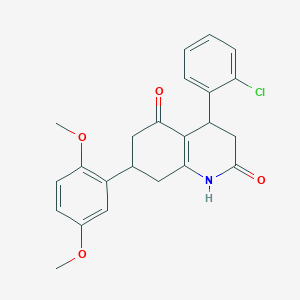
N-benzyl-N-ethyl-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-ethyl-3,4,5-trimethoxybenzamide, commonly known as BET, is a chemical compound that has gained significant attention in scientific research. BET is a derivative of the naturally occurring compound, trimethoxyphenethylamine, and has been studied extensively for its potential use in various fields, including medicine, agriculture, and materials science.
Mecanismo De Acción
The mechanism of action of BET is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. BET has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory molecules. BET has also been shown to activate certain receptors, such as the peroxisome proliferator-activated receptor gamma, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
BET has been shown to have various biochemical and physiological effects in the body. In preclinical studies, BET has been shown to reduce inflammation and pain, inhibit cancer cell growth, and improve glucose and lipid metabolism. BET has also been shown to have insecticidal properties, making it a potential candidate for use in pest control.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BET has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential use in various scientific fields. However, there are also limitations to the use of BET in lab experiments. BET has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood. Additionally, BET may have off-target effects, making it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of BET. In medicine, further studies are needed to determine the safety and efficacy of BET in humans, particularly for the treatment of pain, inflammation, and cancer. In agriculture, further studies are needed to determine the efficacy of BET as an insecticide and its potential impact on the environment. In materials science, further studies are needed to explore the potential use of BET in the development of new materials with unique properties.
Conclusion:
In conclusion, BET is a chemical compound that has gained significant attention in scientific research. BET has potential applications in medicine, agriculture, and materials science, and it has been extensively studied for its biochemical and physiological effects. While there are limitations to the use of BET in lab experiments, there are also several future directions for its study. Further research is needed to fully understand the potential of BET in various scientific fields.
Métodos De Síntesis
The synthesis of BET involves the reaction of N-benzyl-N-ethylamine with 3,4,5-trimethoxybenzoyl chloride. The reaction occurs in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified using column chromatography to obtain pure BET.
Aplicaciones Científicas De Investigación
BET has been studied for its potential use in various scientific fields. In medicine, BET has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. BET has also been studied for its potential use as an anti-cancer agent, with promising results in preclinical studies.
In agriculture, BET has been shown to have insecticidal properties, making it a potential candidate for use in pest control. BET has also been studied for its potential use in materials science, particularly in the development of new materials with unique properties.
Propiedades
IUPAC Name |
N-benzyl-N-ethyl-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-5-20(13-14-9-7-6-8-10-14)19(21)15-11-16(22-2)18(24-4)17(12-15)23-3/h6-12H,5,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHUUTOLXPHVLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5610028.png)
![3-ethyl-8-{[2-(4-methoxyphenyl)pyrimidin-5-yl]methyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5610033.png)
![2-methyl-8-[3-(4-piperidinylmethyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5610041.png)

![N'-({(2S,4S)-1-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]-4-fluoropyrrolidin-2-yl}methyl)-N,N-dimethylurea](/img/structure/B5610067.png)
![N-[3-(1H-imidazol-1-yl)propyl]-9H-xanthene-9-carboxamide](/img/structure/B5610087.png)
![2-chloro-3-[(3-methyl-2-buten-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5610091.png)
![1-(3-chlorophenyl)-4-[3-(4-hydroxyphenyl)propanoyl]-5-methyl-2-piperazinone](/img/structure/B5610097.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)isonicotinamide](/img/structure/B5610120.png)

![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5610133.png)
![methyl 3-({[(2-furylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5610137.png)
![3-(3-hydroxy-3-methylbutyl)-N-[2-hydroxy-2-(2-pyridinyl)ethyl]benzamide](/img/structure/B5610144.png)
![N,2-dimethyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-1-benzofuran-5-carboxamide](/img/structure/B5610151.png)